Sodium 3-Morpholinopropanesulfonate
Overview
Description
MOPS Sodium Salt is a biological buffer (zwitterionic) designed by Good, et al., and typically referred to as Good’s buffer useful in cell culture media formulations. Selection of biological buffer systems should include the following criteria: exclusion by biological membranes, low absorption between 240 and 700nm, chemically stable, and stable to temperature and concentration changes.
MOPS-Na is a novel stabilizer as buffer for the native structure of BSA against thermal denaturation.
Mechanism of Action
Target of Action
MOPS sodium salt, also known as MOPS-Na or Sodium 3-Morpholinopropanesulfonate, is primarily used as a biological buffer . It doesn’t have a specific biological target, but it plays a crucial role in maintaining the pH of biological systems, such as cell culture media .
Mode of Action
MOPS sodium salt interacts with the hydrogen ions in the solution, absorbing or releasing them as necessary to maintain a stable pH . This buffering action helps to keep the pH of the system within a narrow range, even when acids or bases are added .
Biochemical Pathways
As a buffer, MOPS sodium salt doesn’t directly participate in biochemical pathways. By maintaining a stable ph, it ensures that biochemical reactions can proceed at their optimal ph . This is particularly important in biological systems where enzymes, which are often sensitive to pH, are involved .
Pharmacokinetics
MOPS sodium salt is highly soluble in water , which allows it to be easily distributed in aqueous solutions.
Result of Action
The primary result of MOPS sodium salt’s action is the maintenance of a stable pH in the solution . This can have various effects at the molecular and cellular level, depending on the specific system. For example, in cell culture media, maintaining a stable pH can help to support cell growth and viability .
Action Environment
The efficacy and stability of MOPS sodium salt can be influenced by several environmental factors. For example, its buffering capacity is dependent on temperature and concentration . Additionally, while MOPS sodium salt is stable at room temperature, it may develop a trace of yellow color over time .
Biochemical Analysis
Biochemical Properties
MOPS Sodium Salt does not interact with any metal ions in solutions and has significant metal-buffer stability especially with copper (Cu), nickel (Ni), manganese (Mn), zinc (Zn), cobalt (Co) ions . It is also used as a stabilizing agent for bovine serum albumin (BSA), extending its role beyond a simple buffering agent .
Cellular Effects
MOPS Sodium Salt is considered to be non-toxic to culture cell lines and provides high solution clarity . It has been utilized in cell culture in such systems as E. coli, Cryptococcus neoformans, cultured human keratinocytes, and thermophilic methaogenic bacteria .
Molecular Mechanism
The molecular mechanism of MOPS Sodium Salt primarily involves its buffering capacity. It helps maintain a stable pH environment in solution, which is crucial for many biochemical reactions .
Temporal Effects in Laboratory Settings
MOPS Sodium Salt solutions should be stable at 2-8°C for at least six months . When MOPS solutions have been autoclaved, they turn yellow (although pH does not change measurably).
Metabolic Pathways
It is primarily used as a buffering agent and does not participate in metabolic reactions .
Subcellular Localization
As a soluble buffer, MOPS Sodium Salt does not have a specific subcellular localization. It is expected to be present throughout the cytoplasm and other aqueous compartments within the cell .
Properties
IUPAC Name |
sodium;3-morpholin-4-ylpropane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S.Na/c9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h1-7H2,(H,9,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEMXEWFLIDTSJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NNaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3072246 | |
Record name | 4-Morpholinepropanesulfonic acid, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3072246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71119-22-7 | |
Record name | 4-Morpholinepropanesulfonic acid, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Morpholinepropanesulfonic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Morpholinepropanesulfonic acid, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3072246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Morpholinepropanesulfonic acid, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MOPS-Na impact protein stability?
A1: Research indicates that MOPS-Na can act as a stabilizer for proteins, protecting their native structure against thermal denaturation. A study on Bovine Serum Albumin (BSA) showed that MOPS-Na exhibited a higher stabilization tendency compared to other biological buffers like HEPES and EPPS. [] This stabilization effect is attributed to MOPS-Na's influence on the hydration layers surrounding the protein. []
Q2: Beyond buffering, does MOPS-Na influence enzyme activity?
A2: Yes, MOPS-Na has been observed to enhance the activity of certain enzymes. For instance, the activity of α-chymotrypsin (α-CT) was found to be increased in MOPS-Na solutions compared to other buffer solutions. [] This suggests that MOPS-Na, aside from its buffering capacity, can directly or indirectly modulate enzymatic activity.
Q3: Can MOPS-Na be used in studies involving metal-organic polyhedra (MOPs)?
A3: Yes, MOPS-Na plays a crucial role in synthesizing porous hydrogels using MOPs. Specifically, the deprotonated form of MOPS, Sodium 5-hydroxy-1,3-benzenedicarboxylate (Na x [Rh 24 (O-bdc) x (OH-bdc) 24-x ]), facilitates the supramolecular polymerization between MOPs and organic linkers in aqueous solutions. [] This polymerization process results in the formation of hydrogels with hierarchical colloidal networks, potentially useful for applications in gas sorption and catalysis.
Q4: How does MOPS-Na perform in analytical techniques like electrophoresis?
A4: MOPS-Na is employed as a component of buffer systems in multi-capillary electrophoresis instruments for analyzing protein-protein interactions. For instance, a 60 mM MOPS-Na buffer (pH 7.35) containing 0.1% Tween 20 served as the sample buffer in a study analyzing interactions between labeled proteins and their binding partners. [] This dual-buffer system enabled rapid and reproducible analyses of interactions at physiological pH using uncoated fused-silica capillaries.
Q5: Are there studies investigating the potential neuroprotective effects of MOPS-Na?
A5: While not directly related to MOPS-Na, research has investigated the use of 8-methoxypsoralen (8-MOP), a furocoumarin, as a potential neuroprotective agent against rotenone-induced cytotoxicity in glioma cells, a model for Parkinson’s disease. [] Although 8-MOP did not protect the cells, it did prevent rotenone-induced depletion of glutathione (GSH). This highlights the importance of exploring various compounds, potentially including structurally similar molecules to MOPS-Na, for neuroprotective properties.
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